![molecular formula C16H21BFNO3 B7956460 1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7956460.png)
1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one is a compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura reaction. The presence of both fluorine and boron in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-iodophenylboronic acid and pyrrolidin-2-one.
Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction, where 5-fluoro-2-iodophenylboronic acid reacts with pyrrolidin-2-one in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.
Purification: The resulting product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
Chemical Reactions Analysis
1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced boronic esters.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).
Scientific Research Applications
1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound’s boronic acid moiety allows it to act as a protease inhibitor, making it useful in studying enzyme functions and developing enzyme inhibitors.
Medicine: Fluorine-containing compounds are known for their enhanced biological activity and stability. This compound can be used in the development of pharmaceuticals, particularly in cancer therapy and antimicrobial agents.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets through its boronic acid and fluorine moieties. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups in biological molecules, making it an effective enzyme inhibitor. The fluorine atom enhances the compound’s binding affinity and stability by forming strong interactions with target proteins and enzymes.
Comparison with Similar Compounds
1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one can be compared with other boronic acid derivatives and fluorine-containing compounds:
-
Similar Compounds
- 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Uniqueness: : The presence of both fluorine and boronic acid groups in this compound imparts unique chemical reactivity and biological activity, making it distinct from other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
Properties
IUPAC Name |
1-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)12-8-7-11(18)10-13(12)19-9-5-6-14(19)20/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEESITZPVVLJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
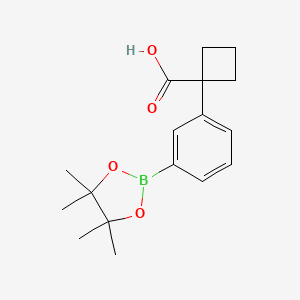
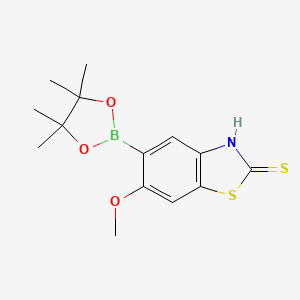
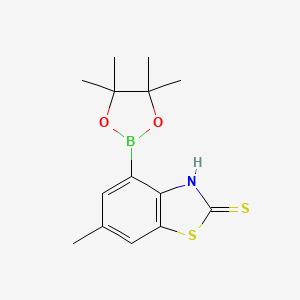
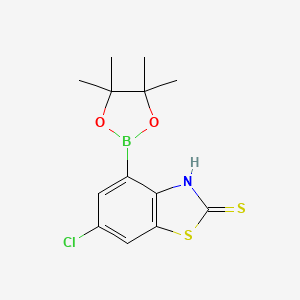
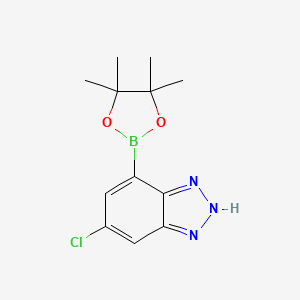
![1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester](/img/structure/B7956409.png)
![1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one](/img/structure/B7956422.png)
![1-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one](/img/structure/B7956426.png)
![1-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7956434.png)
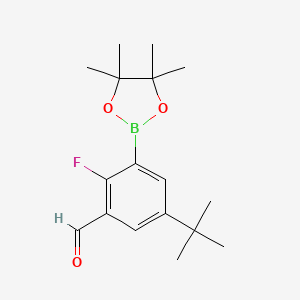
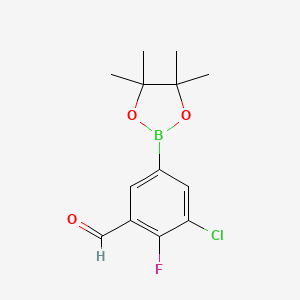
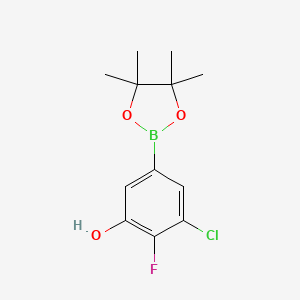
![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine hydrochloride](/img/structure/B7956478.png)
![5-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazole-3-carboxylic acid](/img/structure/B7956484.png)
